

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Tosylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **methyl tosylcarbamate**, an important intermediate in organic synthesis. This document details experimental protocols, summarizes key data, and visualizes the scientific workflows involved.

Introduction

Methyl tosylcarbamate, with the chemical formula C₉H₁₁NO₄S, is a white crystalline solid that serves as a versatile reagent in organic chemistry.[1] Its structure, featuring a tosyl group attached to a carbamate moiety, makes it a valuable intermediate in the synthesis of more complex molecules.[1] This guide outlines a common and effective method for its preparation and the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl tosylcarbamate** is presented in Table 1.

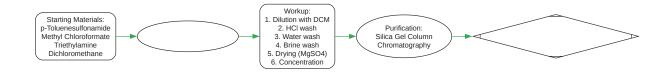


Property	Value	Reference
CAS Number	14437-03-7	[1]
Molecular Formula	C ₉ H ₁₁ NO ₄ S	[1]
Molecular Weight	229.26 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	110-115 °C	

Synthesis of Methyl Tosylcarbamate

The most commonly reported method for the synthesis of **methyl tosylcarbamate** is the reaction of p-toluenesulfonamide with methyl chloroformate in the presence of a base.

Synthesis Workflow



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Caption: Synthesis workflow for methyl tosylcarbamate.

Experimental Protocol

This protocol is a general method for the synthesis of **methyl tosylcarbamate**.[2]

Materials:

- p-Toluenesulfonamide
- · Methyl chloroformate



- Triethylamine
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Chloride solution (brine)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve p-toluenesulfonamide in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add triethylamine dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- After stirring for 10 minutes, add methyl chloroformate dropwise to the mixture.
- Continue stirring at 0 °C for 30 minutes.
- Remove the ice bath and allow the reaction mixture to warm to room temperature over a period of 2 hours.
- Upon completion of the reaction, dilute the mixture with dichloromethane.
- Wash the organic phase sequentially with 1 M aqueous hydrochloric acid, water, and saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.

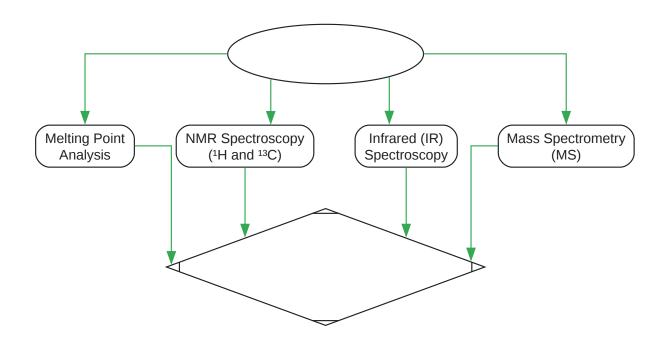


 Purify the crude residue by silica gel column chromatography to yield pure methyl tosylcarbamate.[2]

Characterization of Methyl Tosylcarbamate

Thorough characterization is essential to confirm the identity and purity of the synthesized **methyl tosylcarbamate**. The following are the standard analytical methods employed.

Characterization Workflow



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Caption: Characterization workflow for **methyl tosylcarbamate**.

Spectroscopic and Physical Data

Note: Specific, experimentally-derived spectra for **methyl tosylcarbamate** are not readily available in the searched literature. The data presented below is based on the known structure and typical values for analogous compounds.

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



The ¹H NMR spectrum is expected to show the following signals:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8-8.0	Doublet	2H	Aromatic protons ortho to the sulfonyl group
~ 7.3-7.5	Doublet	2H	Aromatic protons meta to the sulfonyl group
~ 3.8	Singlet	3H	Methyl ester protons (- OCH₃)
~ 2.4	Singlet	3H	Aromatic methyl protons (-CH₃)
~ 8.0-9.0	Singlet (broad)	1H	N-H proton

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to display the following signals:

Chemical Shift (δ, ppm)	Assignment
~ 150-155	Carbonyl carbon (C=O)
~ 145	Aromatic carbon attached to the sulfonyl group
~ 135	Aromatic carbon attached to the methyl group
~ 129-130	Aromatic CH carbons
~ 127-128	Aromatic CH carbons
~ 54	Methyl ester carbon (-OCH₃)
~ 21	Aromatic methyl carbon (-CH₃)



4.2.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:

Wavenumber (cm ⁻¹)	Functional Group
~ 3300-3400	N-H stretching
~ 1730-1750	C=O stretching (carbamate)
~ 1350 & 1160	S=O stretching (sulfonamide)
~ 1600, 1490	C=C stretching (aromatic)

4.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of **methyl tosylcarbamate** (229.26 g/mol). Common fragmentation patterns would involve the loss of the methoxycarbonyl group or cleavage of the tosyl group.

Conclusion

This guide has detailed a reliable method for the synthesis of **methyl tosylcarbamate** and outlined the necessary analytical techniques for its characterization. The provided experimental protocol offers a clear pathway for researchers to obtain this valuable synthetic intermediate. While specific spectral data is not widely published, the expected characterization parameters provide a solid basis for the verification of the synthesized product. This information is intended to support the work of scientists and professionals in the fields of chemical research and drug development.

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References

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